

Fe-V binary phase diagram analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *iron;vanadium*

Cat. No.: *B14725944*

[Get Quote](#)

An In-depth Technical Guide to the Iron-Vanadium (Fe-V) Binary Phase Diagram

Introduction

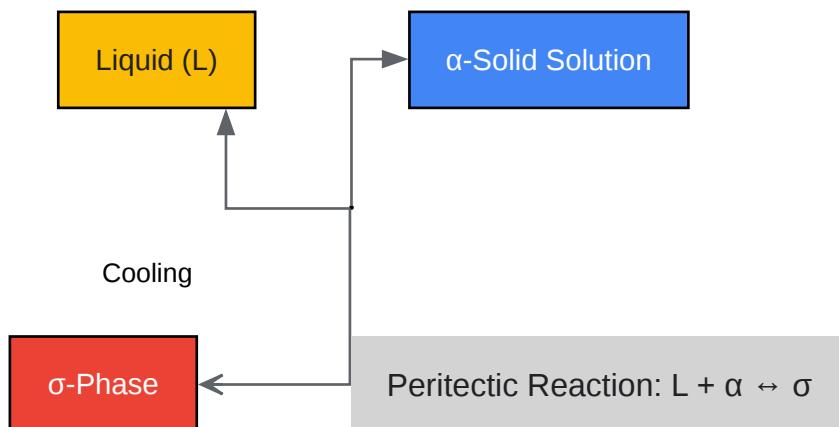
The Iron-Vanadium (Fe-V) binary system is of significant metallurgical importance, primarily due to its role in the production of high-strength, low-alloy (HSLA) steels and other specialty alloys. Vanadium is a crucial microalloying element that enhances the mechanical properties of steel, such as strength and toughness, through grain refinement and precipitation hardening. A thorough understanding of the Fe-V phase diagram is essential for controlling the microstructure and, consequently, the properties of these alloys during casting, forging, and heat treatment.

This technical guide provides a detailed analysis of the Fe-V phase diagram, focusing on its constituent phases, invariant reactions, and the experimental methodologies used for its determination. The content is aimed at researchers, materials scientists, and professionals in metallurgical and materials engineering fields.

Phases and Solid Solutions

The Fe-V system is characterized by complete liquid miscibility and extensive solid solubility. The primary phases of interest are the liquid phase, the body-centered cubic (BCC) solid solution, and the intermetallic sigma (σ) phase.

- Liquid (L): The fully molten phase of the Fe-V alloy.


- Alpha (α) / Ferrite Solid Solution: Iron and Vanadium form a continuous body-centered cubic (BCC) solid solution, also known as ferrite, across the entire composition range at high temperatures.[1] This phase is designated as $(\alpha\text{Fe},\text{V})$ or simply α . The underlying BCC structure is maintained throughout the whole composition range.[1]
- Sigma (σ) Phase: A hard and brittle intermetallic compound that forms in the near-equiatomic region of the phase diagram.[2] The σ -phase has a complex tetragonal crystal structure (space group $\text{P}4_2/\text{mnm}$) with 30 atoms per unit cell, distributed over five non-equivalent sublattices.[2] Its presence is often undesirable in practical applications as it can lead to embrittlement.[3] The formation of the σ -phase is a prominent feature in both the Fe-V and Fe-Cr alloy systems.[4][5]

Invariant Reactions and Key Transformations

The Fe-V phase diagram features a key invariant reaction involving the formation of the sigma phase. The diagram is dominated by a congruent melting point for the α solid solution and the peritectic formation of the σ phase.

A metastable ordered phase with a CsCl structure (designated α' or B2) can also be observed under specific conditions, typically after quenching from high temperatures followed by annealing at lower temperatures (e.g., 600-625 °C).[6] However, the equilibrium phase is the σ phase.[6]

The diagram below illustrates the peritectic reaction where the sigma phase is formed.

[Click to download full resolution via product page](#)

Caption: Peritectic formation of the σ -phase from liquid and α -solid solution.

Quantitative Data Summary

The following tables summarize the critical quantitative data for the Fe-V system.

Table 1: Properties of Pure Iron (Fe) and Vanadium (V)

Element	Melting Point (°C)	Crystal Structure (at RT)
Iron (Fe)	1538	Body-Centered Cubic (BCC)
Vanadium (V)	1910	Body-Centered Cubic (BCC)

Table 2: Invariant Reaction in the Fe-V System

Reaction Type	Temperature (°C)	Reaction Equation	Liquid Comp. (at.% V)	α -Phase Comp. (at.% V)	σ -Phase Comp. (at.% V)
Peritectic	~1447	$L + \alpha \leftrightarrow \sigma$	~38	~32	~47

Note: The exact temperatures and compositions can vary slightly between different assessed phase diagrams.

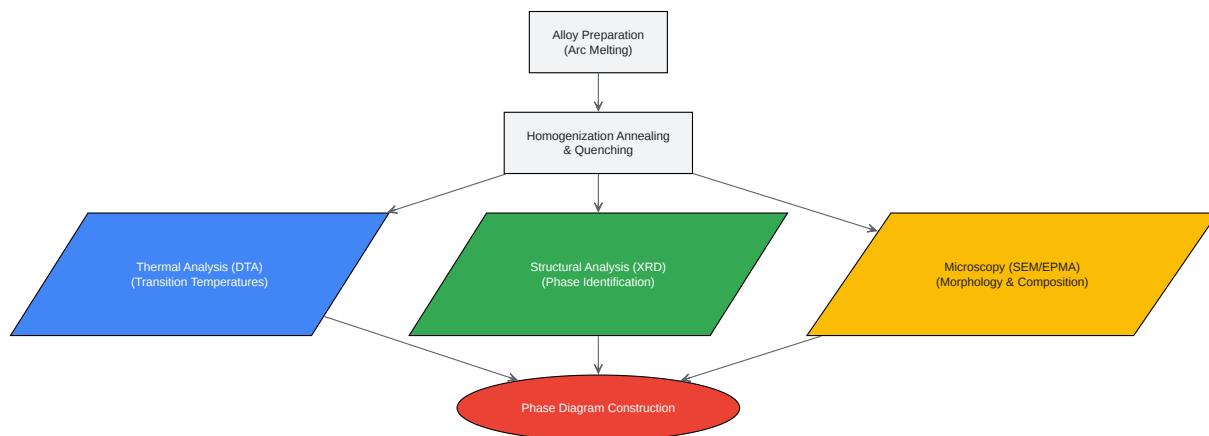
Table 3: Crystallographic Data of Phases in the Fe-V System

Phase	Common Name	Crystal Structure	Space Group	Prototype
(α Fe, V)	Ferrite	Body-Centered Cubic (BCC)	Im-3m	W
σ	Sigma Phase	Tetragonal	P4 ₂ /mnm	σ -CrFe

The Sigma (σ) Phase

The σ -phase is the most complex feature of the Fe-V system. Its stability range in terms of temperature and composition is wide, making its study critical.

- Formation and Stability: The σ -phase exists over a broad composition and temperature range. According to some diagrams, the upper temperature limit for its formation can reach 1321 °C at approximately 46.5 wt% V.^[7] The kinetics of the α -to- σ transformation can be sluggish, which allows the α phase to be retained by quenching from high temperatures.^[6]
- Structure: The tetragonal unit cell contains 30 atoms. The occupation of the five distinct sublattices by Fe and V atoms is disordered and depends on the overall alloy composition.^[3] ^[7] Neutron diffraction studies have shown that Fe atoms predominantly occupy certain sites (A and D) over others.^[3]
- Properties: The σ -phase is known for its high hardness and extreme brittleness.^[3] Its precipitation within the α -matrix can severely degrade the mechanical properties of Fe-V alloys, making it a phase to be avoided in many structural applications.


Experimental Determination Protocols

The determination of the Fe-V phase diagram relies on a combination of experimental techniques to identify phase transitions and characterize the structure of the phases present at equilibrium.

- Sample Preparation:
 - High-purity iron and vanadium are used as starting materials.
 - Alloys of various compositions are prepared by methods such as arc melting in an inert atmosphere (e.g., argon) to prevent oxidation.
 - To ensure chemical homogeneity, the resulting alloy buttons are typically re-melted several times.
 - Samples are then subjected to long-term annealing at different temperatures in vacuum-sealed quartz tubes, followed by quenching in water or another cooling medium to retain the high-temperature microstructure.

- Phase Transition Analysis:
 - Differential Thermal Analysis (DTA): This is a primary technique for determining the temperatures of phase transitions (solidus, liquidus, and invariant reactions). The sample is heated and cooled at a controlled rate, and temperature differences between the sample and a reference material are measured, revealing the endothermic or exothermic events associated with phase changes.
- Microstructural and Crystallographic Characterization:
 - Metallography: Quenched samples are polished and etched to reveal the microstructure. Optical and Scanning Electron Microscopy (SEM) are used to identify the phases present, their morphology, and distribution.
 - Electron Probe Microanalysis (EPMA): This technique is used to determine the precise chemical composition of the individual phases within the microstructure.
 - X-ray Diffraction (XRD): XRD is performed on annealed and quenched samples at room temperature to identify the crystal structure of the phases present. By analyzing samples annealed at various temperatures, phase boundaries can be established.
 - Mössbauer Spectroscopy and Neutron Diffraction (ND): These advanced techniques are particularly useful for studying the complex σ -phase.[4][5] They provide detailed information on site occupancy, magnetic properties, and the kinetics of phase transformations involving the σ -phase.[3]

The diagram below outlines a typical experimental workflow for determining a binary phase diagram like Fe-V.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Fe-V phase diagram determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]

- 3. arxiv.org [arxiv.org]
- 4. tandfonline.com [tandfonline.com]
- 5. [1105.2179] Sigma-phase in Fe-Cr and Fe-V alloy systems and its physical properties [arxiv.org]
- 6. Диаграмма состояния системы Fe-V [himikatus.ru]
- 7. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Fe-V binary phase diagram analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14725944#fe-v-binary-phase-diagram-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com